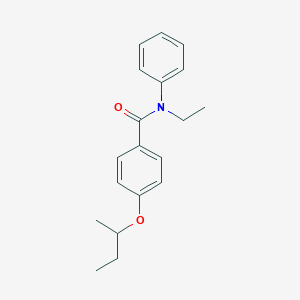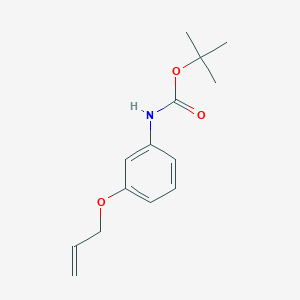![molecular formula C20H24N2O4S B250461 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to a blockade of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK also leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have beneficial effects in various autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus. In a study published in Arthritis Research & Therapy, this compound was shown to reduce the production of autoantibodies and to improve joint inflammation in a mouse model of rheumatoid arthritis. Another study published in Nature Communications demonstrated that this compound was able to reduce disease activity in a mouse model of lupus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its potency, which allows for effective inhibition of BTK even at low concentrations. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For the development of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-PD-1 antibodies. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and other diseases.
Synthesis Methods
The synthesis of 4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide involves a multi-step process, starting with the reaction of 4-bromo-2-fluoroaniline with 2-chloro-5-methylthiophene-3-carboxylic acid to form 4-bromo-2-fluoro-N-(2-chloro-5-methylthiophene-3-carbonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethanol to form the corresponding ether, which is subsequently converted to the amide by reaction with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. The final step involves the reaction of the amide with 4-ethyl-5-methyl-2-mercaptobenzoic acid to form the target compound, this compound.
Scientific Research Applications
4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In a study published in Cancer Research, this compound was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of NHL cells in a mouse model. Another study published in Blood demonstrated that this compound was able to overcome resistance to the BTK inhibitor ibrutinib in CLL cells.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-16-12(2)27-20(17(16)18(21)23)22-19(24)13-6-8-14(9-7-13)26-11-15-5-4-10-25-15/h6-9,15H,3-5,10-11H2,1-2H3,(H2,21,23)(H,22,24) |
InChI Key |
GCEMTCJNBWPQEU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)


![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
